N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
CAS No.: 113975-32-9
Cat. No.: VC20802523
Molecular Formula: C10H13IN2O
Molecular Weight: 304.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113975-32-9 |
|---|---|
| Molecular Formula | C10H13IN2O |
| Molecular Weight | 304.13 g/mol |
| IUPAC Name | N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) |
| Standard InChI Key | MWRKADKNFCJKNN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=C(C=CN=C1)I |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CN=C1)I |
Introduction
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound is characterized by its unique substitution pattern on the pyridine ring, specifically the presence of an iodine atom at the 4-position. The iodine substituent imparts distinct chemical and biological properties to the compound, making it valuable for targeted applications in drug discovery and beyond.
Storage and Handling
This compound is sensitive to light and should be stored under inert gas (such as nitrogen or argon) at temperatures between 2°C and 8°C .
Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
The synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-iodopyridine derivatives with 2,2-dimethylpropanamide. This process often requires several steps and may utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the desired transformations.
Alzheimer's Disease Research
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide has shown potential in studies related to Alzheimer's disease. It can bind to amyloid fibrils, which are implicated in the disease's pathology. This interaction could facilitate diagnostic imaging or therapeutic applications by stabilizing fibril structures and inhibiting amyloid aggregation.
General Biological Activity
The compound's ability to interact with specific biological targets, such as enzymes or receptors, is enhanced by the presence of the iodine atom. This interaction can modulate biochemical pathways relevant to disease processes, making it a candidate for further research in drug development.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-bromopyridin-4-yl)-2,2-dimethylpropanamide | Bromine instead of iodine | Different reactivity due to bromine's properties |
| N-(3-chloropyridin-4-yl)-2,2-dimethylpropanamide | Chlorine instead of iodine | Lower reactivity compared to iodine |
| N-(3-fluoropyridin-4-yl)-2,2-dimethylpropanamide | Fluorine instead of iodine | Fluorine's electronegativity affects interactions |
| N-(4-methoxypyridin-3-yl)-2,2-dimethylpropanamide | Methoxy group instead of iodine | Altered solubility and interaction profiles |
Analytical Techniques for Characterization
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide can be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into its three-dimensional conformation and electronic properties.
Future Perspectives and Research Directions
Further research is needed to fully elucidate the specific biological pathways affected by N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and to explore its potential applications in drug development and material science. The compound's unique chemical and biological properties make it an attractive candidate for targeted therapeutic applications.
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